molecular formula C5H8N2O B1453716 4-Ethyl-1,2-oxazol-5-amine CAS No. 1249965-64-7

4-Ethyl-1,2-oxazol-5-amine

Cat. No.: B1453716
CAS No.: 1249965-64-7
M. Wt: 112.13 g/mol
InChI Key: SYWIUXDOHJUCMR-UHFFFAOYSA-N
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Description

Oxazoles are a type of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom . They are important intermediates in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

Oxazolines, which can be converted into oxazoles, can be synthesized at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor® . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, and carbonyl compounds .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .


Chemical Reactions Analysis

The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .


Physical and Chemical Properties Analysis

Oxazoles are stable compounds. They were first prepared in 1947 and have a boiling point of 69 °C .

Scientific Research Applications

Synthesis and Pharmaceutical Significance

4-Ethyl-1,2-oxazol-5-amine is an integral compound within the broader class of oxazoles, which are of significant interest in synthetic chemistry and pharmaceutical research due to their structural and functional diversity. The literature reveals various applications of oxazoles and related compounds in the development of pharmaceutical agents, highlighting their versatility and potential in medicinal chemistry.

  • Synthetic Utility in Heterocyclic Compound Formation : Oxazoles, including derivatives like this compound, serve as precursors in synthesizing a wide array of heterocyclic compounds. These include cyclic imines, which are pivotal in developing pharmaceuticals featuring N-heterocyclic motifs found in natural products and drug compounds. The utility of oxazoles in facilitating the synthesis of peptide moieties connected to N-heterocycles underscores their importance in drug discovery and development processes (Nazeri et al., 2020).

  • Role in Asymmetric Catalysis : Compounds containing the oxazoline ring, akin to the structural framework of this compound, are extensively used in asymmetric catalysis. These compounds derive from chiral amino alcohols and are pivotal in a variety of metal-catalyzed transformations, highlighting their critical role in creating enantiomerically enriched products, which is a fundamental aspect of pharmaceutical synthesis (Hargaden & Guiry, 2009).

  • Therapeutic Potential of Oxazole Derivatives : The oxazole scaffold, including derivatives such as this compound, is noted for its presence in various natural and synthetic pharmacologically active molecules. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has attracted considerable interest in exploiting the oxazole framework for designing and developing new therapeutic agents, underscoring the scaffold's versatility and potential in medicinal chemistry (Kaur et al., 2018).

Mechanism of Action

Future Directions

Oxazoles have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . There is ongoing research into the synthesis of oxazoles and their potential applications .

Biochemical Analysis

Biochemical Properties

4-Ethyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can lead to changes in the metabolic profile of cells, affecting their overall function and health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

4-ethyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-7-8-5(4)6/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWIUXDOHJUCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249965-64-7
Record name 4-ethyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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